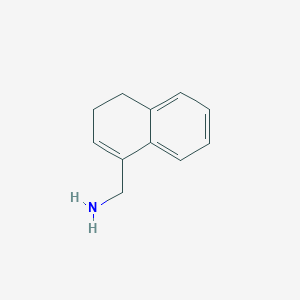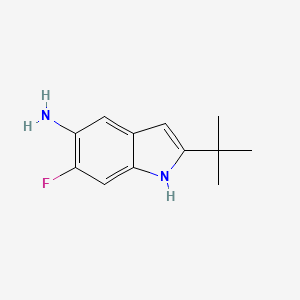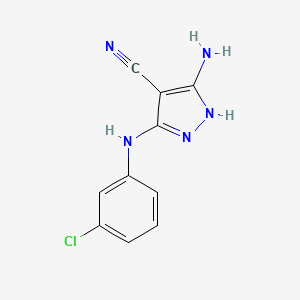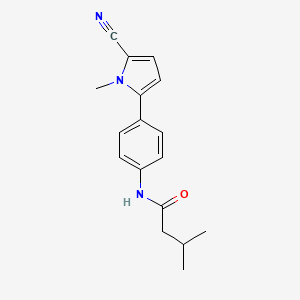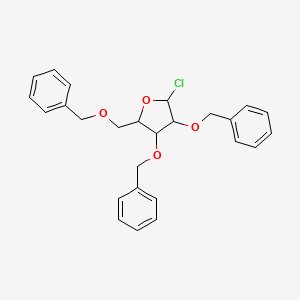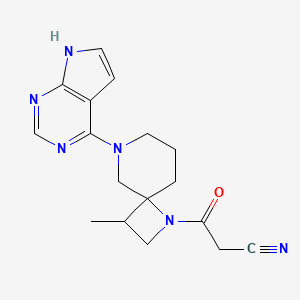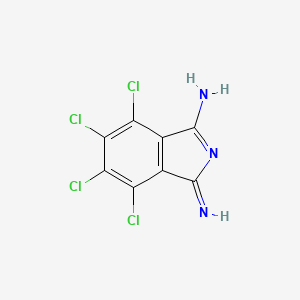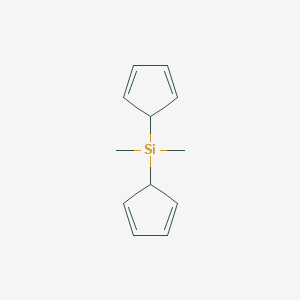
1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- is an organosilicon compound characterized by the presence of two cyclopentadienyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- typically involves the reaction of cyclopentadienyl derivatives with silicon-based reagents. One common method is the reaction of cyclopentadienyl lithium with dichlorodimethylsilane under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and recrystallization are employed to remove impurities and obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes or other silicon-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The cyclopentadienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
科学的研究の応用
1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents and diagnostic tools.
作用機序
The mechanism by which 1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- exerts its effects involves the interaction of its cyclopentadienyl groups with various molecular targets. These interactions can lead to the formation of stable complexes that modulate the activity of enzymes, receptors, and other biomolecules. The silicon atom in the compound also plays a crucial role in stabilizing these interactions and enhancing the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
Trimethyl (2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: This compound has similar structural features but with additional methyl groups on the cyclopentadienyl rings.
Dimethylbis (2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: Another related compound with tetramethyl substitution on the cyclopentadienyl rings.
Uniqueness
1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- is unique due to its specific substitution pattern on the cyclopentadienyl rings and the presence of two such groups attached to the silicon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C12H16Si |
|---|---|
分子量 |
188.34 g/mol |
IUPAC名 |
di(cyclopenta-2,4-dien-1-yl)-dimethylsilane |
InChI |
InChI=1S/C12H16Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-12H,1-2H3 |
InChIキー |
VQAKYCZDETUXFW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1C=CC=C1)C2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)
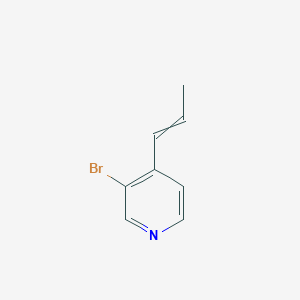
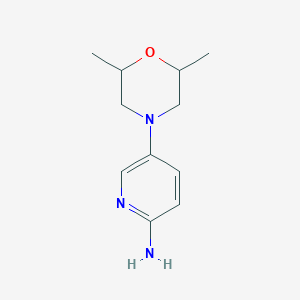
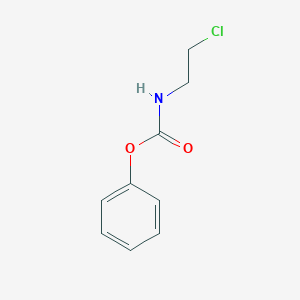
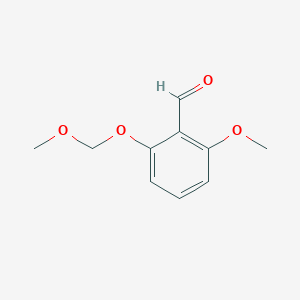
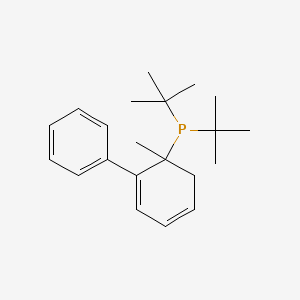
![3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine](/img/structure/B8675612.png)
